molecular formula C14H16N2O4 B2627831 (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid CAS No. 940227-13-4

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid

Cat. No.: B2627831
CAS No.: 940227-13-4
M. Wt: 276.292
InChI Key: YFSLIMJARIJVRX-BQYQJAHWSA-N
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Description

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid typically involves a multi-step process. One common method starts with the preparation of the butyrylamino derivative of aniline. This is followed by the introduction of the oxo-butenoic acid moiety through a series of condensation and oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct configuration and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxo group, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin derivatives: These compounds share some structural similarities and are known for their biological activities.

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

Uniqueness

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLIMJARIJVRX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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